1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea
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Overview
Description
1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea is an organic compound characterized by the presence of a urea linkage
Preparation Methods
The synthesis of 1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea typically involves the reaction of 4-methoxyphenethyl isocyanate with 2-methylphenylamine. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the urea linkage. Industrial production methods may involve large-scale synthesis using automated reactors to ensure consistency and efficiency .
Chemical Reactions Analysis
1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-[1-(4-Methoxyphenyl)ethyl]-3-(2-methylphenyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .
Properties
IUPAC Name |
1-[1-(4-methoxyphenyl)ethyl]-3-(2-methylphenyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-12-6-4-5-7-16(12)19-17(20)18-13(2)14-8-10-15(21-3)11-9-14/h4-11,13H,1-3H3,(H2,18,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVCJOZVTVSXANF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)NC(C)C2=CC=C(C=C2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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